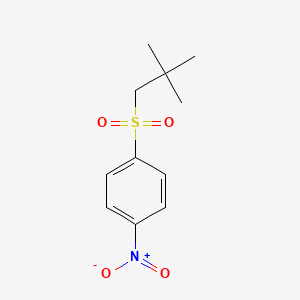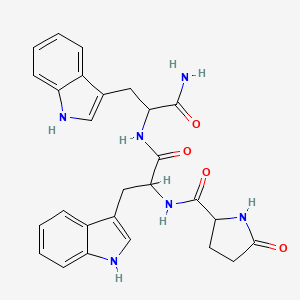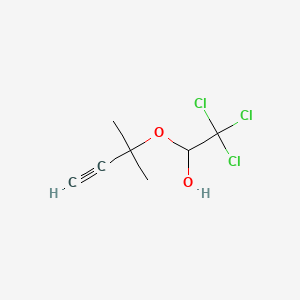![molecular formula C28H34N4O3S B13998237 1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea CAS No. 79806-37-4](/img/structure/B13998237.png)
1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide is a complex organic compound with a unique structure that includes glycine, methoxyphenyl, and hydrazide groups
Vorbereitungsmethoden
The synthesis of Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide involves multiple steps, starting with the preparation of the glycine derivative and the methoxyphenyl butyl group. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form different derivatives.
Substitution: The phenylmethyl amino group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other glycine derivatives and hydrazides, such as:
- Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(3-methylphenyl)amino]thioxomethyl]hydrazide .
- Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(4-methoxyphenyl)amino]thioxomethyl]hydrazide .
These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in Glycine,n-[1,2-bis(4-methoxyphenyl)butyl]-,2-[[(phenylmethyl)amino]thioxomethyl]hydrazide makes it distinct and valuable for various applications .
Eigenschaften
CAS-Nummer |
79806-37-4 |
|---|---|
Molekularformel |
C28H34N4O3S |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
1-benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea |
InChI |
InChI=1S/C28H34N4O3S/c1-4-25(21-10-14-23(34-2)15-11-21)27(22-12-16-24(35-3)17-13-22)29-19-26(33)31-32-28(36)30-18-20-8-6-5-7-9-20/h5-17,25,27,29H,4,18-19H2,1-3H3,(H,31,33)(H2,30,32,36) |
InChI-Schlüssel |
DSGSIXVTRQBBAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NCC(=O)NNC(=S)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)






